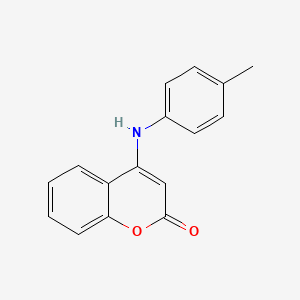

4-(4-Methylanilino)chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylanilino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)17-14-10-16(18)19-15-5-3-2-4-13(14)15/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZCLVNFBNRZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chromen 2 One Scaffolds in Research

The chromen-2-one, or coumarin (B35378), nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds. researchgate.net Its inherent structural features have made it a focal point in drug discovery and medicinal chemistry. The fused benzene (B151609) and pyran rings provide a rigid and planar scaffold that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).

The biological importance of the chromen-2-one scaffold is vast and well-documented. Compounds incorporating this framework have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties. acs.orgnih.gov For instance, the well-known drug warfarin, a coumarin derivative, is a widely used oral anticoagulant. nih.gov The ability of the chromen-2-one scaffold to interact with various biological targets, such as enzymes and receptors, underscores its "privileged" status in medicinal chemistry. acs.org Researchers are continually drawn to this scaffold due to its proven track record and the potential for discovering new therapeutic agents with improved efficacy and novel mechanisms of action. researchgate.netnih.gov

The Rationale for Investigating 4 4 Methylanilino Chromen 2 One

The specific investigation of 4-(4-Methylanilino)chromen-2-one stems from the broader interest in 4-aminocoumarin (B1268506) derivatives. The introduction of an amino group at the C4 position of the coumarin (B35378) ring has been shown to be a critical modification that can significantly enhance biological activity. In particular, 4-anilinoumarins, which feature an aniline (B41778) moiety at this position, have garnered considerable attention for their potential as anticancer agents. nih.gov

The rationale for focusing on the 4-methylanilino substitution is rooted in the principles of medicinal chemistry, where subtle changes in a molecule's structure can lead to profound differences in its biological profile. The methyl group on the aniline ring can influence the compound's electronic properties, lipophilicity, and steric interactions with its biological target. These factors can, in turn, affect its potency, selectivity, and pharmacokinetic properties.

The synthesis of such compounds is often achieved through the condensation of 4-hydroxycoumarin (B602359) with the corresponding aniline, in this case, p-toluidine. nih.govmdpi.com This straightforward synthetic route allows for the generation of a library of analogs for biological evaluation, facilitating a deeper understanding of the SAR.

Spectroscopic and Advanced Analytical Characterization of 4 4 Methylanilino Chromen 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4-Methylanilino)chromen-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR techniques would be employed to assign all proton and carbon signals unambiguously.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. In the spectrum of this compound, cross-peaks would be expected between adjacent aromatic protons on both the coumarin (B35378) and the p-tolyl rings. For instance, the proton at position C-5 of the coumarin ring would show a correlation with the proton at C-6, which in turn would couple with the C-7 proton, and so on. Similarly, the ortho and meta protons on the p-tolyl group would exhibit COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the methyl group protons would correlate with the methyl carbon signal. Likewise, each aromatic C-H on both ring systems would show a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons over two to three bonds. researchgate.net This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, key HMBC correlations would be expected between the N-H proton and the carbons of the p-tolyl ring as well as C-4 of the coumarin ring, confirming the point of attachment. Correlations from the methyl protons to the aromatic carbons of the tolyl ring would further solidify the assignments.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar 4-anilinohromen-2-one derivatives, is presented below.

| Atom Number | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 2 | - | ~162 |

| 3 | ~5.6 | ~90 |

| 4 | - | ~158 |

| 4a | - | ~116 |

| 5 | ~7.8 | ~124 |

| 6 | ~7.3 | ~120 |

| 7 | ~7.5 | ~132 |

| 8 | ~7.2 | ~117 |

| 8a | - | ~153 |

| 1' | - | ~136 |

| 2', 6' | ~7.2 | ~129 |

| 3', 5' | ~7.2 | ~122 |

| 4' | - | ~135 |

| CH₃ | ~2.3 | ~21 |

| NH | ~9.5 | - |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Dynamic NMR Studies on Rotational Barriers

The C(4)-N bond in this compound possesses a degree of double bond character due to resonance with the coumarin ring system. This can lead to hindered rotation around this bond, resulting in the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study such conformational changes and to determine the energy barriers associated with them. nih.gov

By recording NMR spectra at different temperatures, one could observe changes in the line shape of the signals of the protons and carbons near the C-N bond. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature is increased, these signals would broaden, coalesce, and finally sharpen to give time-averaged signals at higher temperatures. By analyzing the line shape changes at different temperatures, the rate constants for the rotational process can be determined, and from these, the Gibbs free energy of activation (ΔG‡) for the rotation can be calculated using the Eyring equation. Such studies provide valuable information about the conformational flexibility and the electronic nature of the C-N bond in this class of compounds.

Detailed Infrared (IR) Spectroscopy Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

Key expected IR absorption bands include:

N-H Stretching: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the α,β-unsaturated lactone carbonyl group in the coumarin ring.

C=C Stretching: Aromatic C=C stretching vibrations would appear in the region of 1600-1450 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1350-1250 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would be found in the 900-690 cm⁻¹ region, providing information about the substitution pattern.

The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| N-H (amine) | 3300-3400 | Medium |

| C=O (lactone) | 1700-1720 | Strong |

| C=C (aromatic) | 1600-1450 | Medium to Weak |

| C-N (aryl) | 1350-1250 | Medium |

| C-H (aromatic) | >3000 | Medium to Weak |

| C-H (aliphatic) | <3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a molecular formula of C₁₆H₁₃NO₂, the calculated exact mass would be determined. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide an experimental mass value with high accuracy (typically to within 5 ppm). The close agreement between the measured and calculated exact mass would provide strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for coumarin derivatives often involve the loss of CO, and for this specific molecule, cleavage of the C-N bond could also be a prominent fragmentation route.

Electronic Absorption and Fluorescence Spectroscopy of this compound

The extended π-conjugated system in this compound, encompassing both the coumarin and the p-tolylamino moieties, is expected to give rise to interesting photophysical properties, which can be investigated using electronic absorption (UV-Vis) and fluorescence spectroscopy.

Elucidation of Electronic Transitions

The UV-Vis absorption spectrum of this compound in a suitable solvent would likely exhibit strong absorption bands in the ultraviolet and possibly the visible region. These absorptions correspond to the promotion of electrons from the ground state to various excited states. The primary electronic transitions are expected to be of π → π* character, arising from the extensive conjugated system. The presence of the amino group, an electron-donating group, attached to the coumarin scaffold, which has electron-withdrawing character, can lead to intramolecular charge transfer (ICT) transitions. These ICT bands are often sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov

Upon excitation with light of an appropriate wavelength (typically at or near the absorption maximum), the molecule is expected to fluoresce, emitting light at a longer wavelength (a lower energy). The fluorescence emission spectrum provides information about the energy of the first singlet excited state (S₁). The difference in energy between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, can also be determined. These photophysical parameters are highly dependent on the molecular structure and the surrounding environment, such as the polarity of the solvent. nih.gov

A hypothetical table of photophysical data is presented below, based on the properties of similar coumarin derivatives.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| Dichloromethane | ~380 | ~450 | ~4400 | ~0.4 |

| Acetonitrile | ~375 | ~460 | ~5200 | ~0.3 |

| Methanol | ~370 | ~470 | ~5900 | ~0.2 |

Note: These are estimated values and are highly dependent on the specific compound and experimental conditions.

Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the efficiency and dynamics of the emission process of a fluorophore. For this compound and related push-pull coumarin derivatives, these properties are highly sensitive to the molecular structure and the surrounding environment.

Research on similar 4-aminocoumarin (B1268506) systems demonstrates that their quantum yields can vary significantly. For instance, a series of 6-aryl-D-π-A coumarin derivatives, which share a similar donor-π-acceptor structure, exhibit good fluorescence quantum efficiencies. nih.gov The lifetime of these compounds, measured by exciting the sample and observing the decay of the fluorescence, typically shows a single exponential decay. Lifetimes can range from sub-nanoseconds to over 10 nanoseconds, depending on the specific substitutions on the coumarin core and the phenylamino (B1219803) group. nih.gov For example, studies on related coumarin dyes have reported lifetimes of around 2.5 ns in certain solvents. nih.gov

The presence of the electron-donating methyl group on the anilino moiety and the electron-withdrawing lactone group of the coumarin core creates an intramolecular charge transfer (ICT) character. This ICT state is often responsible for the fluorescence properties. The efficiency of this charge transfer and the subsequent radiative decay are influenced by factors that affect the non-radiative decay pathways, such as molecular vibrations and intersystem crossing to the triplet state. researchgate.net

Detailed measurements for a series of related coumarin-pyridine fluorophores showed quantum yields in the range of 6-19%. nih.gov While specific data for this compound is not extensively documented in isolation, the general trends in analogous compounds suggest a moderate to high quantum yield, which is also dependent on solvent polarity, as discussed in the following section.

Table 1: Representative Fluorescence Lifetime Data for Coumarin Derivatives

| Compound Class | Solvent | Fluorescence Lifetime (τ) in ns | Reference |

|---|---|---|---|

| Coumarin 6 | Ethanol | 2.5 | nih.gov |

| Rhodamine B | Water | 1.4 | nih.gov |

| 6-Aryl Coumarin Derivatives | Chloroform | 0.5 - 13 | nih.gov |

| Coumarin-Pyridine Hybrids | Various | Not specified | nih.gov |

Solvatochromic and Fluorosolvatochromic Behavior

Solvatochromism refers to the change in the color of a solute, and consequently its absorption and emission spectra, with a change in the polarity of the solvent. wikipedia.org This phenomenon is particularly pronounced in molecules like this compound, which possess a significant difference in dipole moment between their ground and excited states.

The 4-anilino group acts as an electron donor and the coumarin lactone as an electron acceptor, establishing a "push-pull" system. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-rich anilino moiety to the electron-deficient coumarin core. This leads to a more polar excited state compared to the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the absorption and, more significantly, the emission spectra. This positive solvatochromism is a hallmark of many push-pull coumarin dyes. nih.gov The magnitude of this shift can be correlated with solvent polarity parameters like the Reichardt's dye ET(30) scale. rsc.org

Fluorosolvatochromism, the solvent-dependent shift of the fluorescence emission, is often more dramatic than the solvatochromic shift in absorption. This is because the excited state has a longer lifetime, allowing for reorientation of the surrounding solvent molecules to better stabilize the excited-state dipole. This leads to large Stokes shifts (the difference between the maximum absorption and emission wavelengths) in polar solvents. Studies on similar coumarin systems have documented these substantial, solvent-dependent Stokes shifts. researchgate.net

Table 2: Conceptual Solvatochromic Shifts for a Push-Pull Coumarin Dye

| Solvent | Polarity (Conceptual) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| n-Hexane | Low | ~380 | ~430 | ~50 |

| Dichloromethane | Medium | ~400 | ~480 | ~80 |

| Acetonitrile | High | ~410 | ~510 | ~100 |

| Methanol | High (Protic) | ~415 | ~525 | ~110 |

Note: This table is illustrative of the expected behavior based on general principles of solvatochromism for this class of compounds and is not composed of experimentally verified data for this compound. nih.govwikipedia.orgrsc.org

X-ray Crystallography of this compound and its Derivatives

Solid-State Structural Analysis

The crystal structure of a related compound, methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, reveals key structural features that can be extrapolated to this compound. nih.gov

The coumarin core itself is expected to be essentially planar. The 4-anilino substituent, however, introduces conformational flexibility. The crystal structure of the analogue shows that the phenylamino ring is twisted with respect to the coumarin plane. This torsion is a result of steric hindrance between the hydrogen atom on the C5 position of the coumarin and the hydrogens on the ortho-positions of the aniline (B41778) ring.

An important feature is the exocyclic C4-N bond, which is expected to have some double-bond character due to conjugation, making it shorter than a typical C-N single bond. The geometry around the nitrogen atom is likely to be trigonal planar. In the solid state, an intramolecular hydrogen bond often forms between the N-H group and the carbonyl oxygen (O2) of the lactone, creating a pseudo-six-membered ring. This interaction contributes to the planarity and stability of the molecule's core structure.

Intermolecular Interactions and Packing

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. mdpi.comrsc.org For this compound, several types of interactions are anticipated to play a crucial role in the crystal packing.

Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding. The N-H group of the anilino linker can act as a hydrogen bond donor, while the carbonyl oxygen of the lactone is a strong hydrogen bond acceptor. mpg.dechemrxiv.org This can lead to the formation of chains or dimeric structures, which are common motifs in the crystal packing of amides and related compounds.

π-π Stacking: The planar aromatic rings of the coumarin system and the p-tolyl group are susceptible to π-π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are a significant cohesive force in the crystals of many aromatic compounds.

The interplay of these various intermolecular forces dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility. mdpi.com

Computational and Theoretical Investigations of 4 4 Methylanilino Chromen 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of molecules. For 4-(4-methylanilino)chromen-2-one, these methods can predict its geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of coumarin (B35378) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311G(d,p), are utilized to optimize the molecular geometry and determine ground-state electronic properties.

For analogous anilino-coumarin systems, DFT studies reveal that the introduction of the anilino group at the 4-position of the chromen-2-one core significantly influences the electron density distribution. The nitrogen atom of the anilino moiety acts as an electron-donating group, leading to a charge transfer towards the electron-withdrawing lactone ring of the coumarin. This intramolecular charge transfer (ICT) character is a key feature of this class of compounds. The methyl group on the aniline (B41778) ring further modulates this electronic behavior through its inductive effect.

While specific data for this compound is not available, representative data from DFT calculations on similar coumarin derivatives highlight the typical energetic properties.

Table 1: Representative Ground State Properties of a Coumarin Derivative from DFT Calculations

| Property | Calculated Value |

| Ground State Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| Mulliken Charge on Carbonyl Oxygen | -X.XXX |

| Mulliken Charge on Amino Nitrogen | -X.XXX |

Note: The data in this table is representative and based on calculations for analogous coumarin systems.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules. It allows for the calculation of electronic absorption spectra, which correspond to the transitions from the ground state to various excited states.

For anilino-coumarins, TD-DFT calculations are crucial for understanding their photophysical properties, such as their absorption and fluorescence characteristics. Studies on related systems show that the lowest energy absorption band typically corresponds to a π-π* transition with significant ICT character, where electron density moves from the anilino part to the coumarin part upon photoexcitation. In a study of a hydrogen-bonded complex between a coumarin derivative (Coumarin 102) and aniline, TD-DFT calculations revealed a significant strengthening of the intermolecular hydrogen bond in the electronically excited state. nih.gov The calculated hydrogen bond energy increased from 25.96 kJ/mol in the ground state to 37.27 kJ/mol in the excited state, a finding supported by calculated infrared spectral shifts. nih.gov This suggests that for this compound, interactions with protic solvents could be significantly enhanced upon photoexcitation.

Table 2: Calculated Excitation Energies and Oscillator Strengths for an Analogous Anilino-Coumarin

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | X.XX | 0.XXX |

| S₀ → S₂ | X.XX | 0.XXX |

| S₀ → S₃ | X.XX | 0.XXX |

Note: The data in this table is illustrative and based on TD-DFT calculations for similar coumarin derivatives.

Molecular Orbitals Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the molecule's excitability and kinetic stability.

In anilino-coumarins, the HOMO is typically localized on the electron-rich anilino moiety, while the LUMO is predominantly distributed over the electron-deficient coumarin ring system. This spatial separation of the frontier orbitals is a clear indicator of the ICT character of the molecule. A smaller HOMO-LUMO gap generally implies a higher reactivity and a red-shift in the absorption spectrum. The HOMO-LUMO gap for coumarin derivatives can be tuned by modifying the substituents on both the aniline and coumarin rings. researchgate.net

Table 3: Representative Frontier Orbital Energies and HOMO-LUMO Gap for an Anilino-Coumarin Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -X.XX |

| LUMO | -X.XX |

| HOMO-LUMO Gap | X.XX |

Note: These values are representative and derived from studies on analogous coumarin compounds.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C(4)-N bond connecting the coumarin and aniline rings. This rotation is subject to steric hindrance and electronic effects, leading to the existence of one or more stable conformers.

Conformational analysis of similar systems, such as N-benzhydrylformamides, has been performed using a combination of NMR spectroscopy and DFT calculations to determine rotational barriers. mdpi.com For this compound, the rotational barrier around the C(4)-N bond would dictate the degree of conjugation between the two aromatic systems. A planar conformation would maximize π-conjugation, leading to a more extended electronic system and affecting the photophysical properties. However, steric clashes between the hydrogen atoms on the coumarin and aniline rings may favor a twisted conformation. The energy barrier for this rotation is a critical parameter for understanding the molecule's flexibility and how it might adapt its shape in different environments. Studies on related polypeptides suggest that rotational barriers around N-Cα bonds can be significant, on the order of 16 kcal/mol. nih.gov

Table 4: Estimated Rotational Barrier for a Key Torsional Angle in an Analogous System

| Torsional Angle | Method | Calculated Rotational Barrier (kcal/mol) |

| C-C-N-C (Anilino Linkage) | DFT | ~X - XX |

Note: This is an estimated value based on studies of rotational barriers in similar molecular fragments.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the surrounding solvent. In polar solvents, conformations with a larger dipole moment are generally favored. The interplay between the solute and solvent molecules can lead to specific solvation shells that stabilize certain conformations.

Studies on various coumarin derivatives have shown that their photophysical properties are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.netnih.gov This is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation. For this compound, polar solvents are expected to stabilize the charge-separated excited state, leading to a red-shift in the fluorescence spectrum compared to nonpolar solvents. MD simulations can be employed to model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation structure and its impact on the molecular conformation and dynamics. For instance, studies on Coumarin 153 in various solvents have highlighted the importance of specific hydrogen bonding interactions in determining its photophysical behavior. academie-sciences.fr

Docking Studies (In Silico) with Research Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, this method is invaluable for predicting the interaction between a ligand, such as this compound, and a protein target.

Prediction of Binding Modes and Affinities

Molecular docking studies with derivatives of coumarin, the core structure of this compound, have been performed to predict their binding modes and affinities with various biological targets. For instance, docking simulations of coumarin derivatives with the main protease of SARS-CoV-2 have been conducted to evaluate their potential as inhibitors. nih.gov These studies calculate the binding energy, which is a measure of the affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.comnih.gov

The process involves preparing the 3D structures of both the ligand and the protein target. nih.gov Software like AutoDock Vina and Molegro Virtual Docker are commonly used to perform the docking calculations. nih.govresearchgate.net These programs explore various possible conformations of the ligand within the binding site of the protein and score them based on a scoring function that estimates the binding affinity. nih.govresearchgate.net For example, in a study on potential inhibitors for the NDM-1 enzyme, compounds with the best binding energy affinities were selected for further analysis through molecular dynamics simulations. mdpi.com

The binding mode refers to the specific orientation and conformation of the ligand within the active site of the target protein. nih.gov It details how the ligand fits into the binding pocket and which parts of the molecule are interacting with the amino acid residues of the protein. nih.gov The predicted binding modes and affinities from docking studies provide valuable insights for the rational design of more potent and selective inhibitors. mdpi.com

Ligand-Target Interaction Profiling

The interaction between a ligand and its target protein is a combination of several types of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.comyoutube.com Docking studies provide a detailed profile of these interactions.

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-protein complexes. youtube.com For example, in a study of coumarin derivatives as potential Dengue virus inhibitors, the formation of hydrogen bonds between the ligand and specific amino acid residues of the target protein was a key finding. researchgate.net Similarly, docking studies of 4-hydroxycoumarin-based enamines with CDK-8 revealed hydrogen bonding interactions. nih.gov

Aromatic Interactions: The phenyl and chromenone rings in this compound can participate in aromatic interactions, such as pi-pi stacking, with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. youtube.com

The table below illustrates typical ligand-target interactions that could be predicted for a coumarin derivative like this compound based on docking studies of similar compounds.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Carbonyl oxygen, Amino group | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interaction | Methylphenyl group, Benzene (B151609) ring of chromenone | Leucine, Isoleucine, Valine, Alanine |

| Aromatic (Pi-Pi) Stacking | Phenyl ring, Benzene ring of chromenone | Phenylalanine, Tyrosine, Tryptophan |

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Derivation of Physicochemical Descriptors

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecules. researchgate.net These descriptors can be categorized into several types:

0D Descriptors: These are simple counts of atoms and bonds.

1D Descriptors: These include molecular weight and fragment counts. nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. nih.gov

3D Descriptors: These are calculated from the 3D structure of the molecule and include descriptors related to the molecule's shape and electronic properties, such as HOMO and LUMO energies. nih.govucsb.edu

For a series of this compound derivatives, a wide range of descriptors would be calculated using specialized software. scbdd.com These descriptors encode information about the lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment), steric properties (e.g., molar refractivity), and topological features of the molecules. researchgate.net The selection of relevant descriptors is a critical step in building a robust QSAR model. nih.gov

Below is a table of common physicochemical descriptors that would be derived for QSAR analysis of this compound derivatives.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Basic molecular composition and size. ucsb.edu |

| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity. nih.gov |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Distribution of electrons and reactivity. ucsb.edu |

| Lipophilicity | LogP (octanol-water partition coefficient) | Hydrophobicity of the molecule. |

Model Development for Activity Prediction

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity of the compounds. jksus.org Various statistical methods can be employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. nih.govnih.gov

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture non-linear relationships between structure and activity. nih.gov

A typical QSAR study involves dividing the dataset of compounds into a training set and a test set. nih.gov The training set is used to build the model, while the test set is used to validate its predictive power. nih.gov A good QSAR model should have high statistical quality, indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as a particular enzyme or receptor. The resulting QSAR equation would highlight which physicochemical properties are most important for the desired activity, providing valuable guidance for the design of new, more potent derivatives. For example, a QSAR study on 1,4-naphthoquinone (B94277) derivatives revealed key physicochemical properties governing their cytotoxic activities. nih.gov

Exploration of Biological Activities and Mechanistic Studies in Vitro/cellular Contexts of 4 4 Methylanilino Chromen 2 One

Investigation of Enzyme Inhibition Potentials (In Vitro)

Detailed in vitro studies are crucial to understanding the potential of a compound to act as a therapeutic agent by inhibiting specific enzymes involved in disease pathogenesis.

Kinase Inhibition Profiles

Kinases are a major class of enzymes that are often dysregulated in diseases such as cancer, making them a key target for drug discovery. While numerous chromen-4-one derivatives have been identified as potent kinase inhibitors, specific data on the kinase inhibition profile of 4-(4-Methylanilino)chromen-2-one is not available in the reviewed literature.

Protease and Other Enzyme Class Inhibition

Proteases and other enzymes also play vital roles in various physiological and pathological processes. Research into the inhibitory effects of coumarin (B35378) derivatives on enzymes such as HIV-1 protease and macrophage migration inhibitory factor has been conducted. However, no studies specifically detailing the inhibitory activity of this compound against any protease or other enzyme class could be located.

Mechanistic Insights into Enzyme Binding

Understanding how a compound binds to its target enzyme provides valuable information for further drug development. Such studies often involve techniques like X-ray crystallography and molecular modeling. In the absence of identified enzyme targets for this compound, there is no available information on its binding mechanisms.

Cellular Pathway Modulation Studies (In Vitro)

Investigating the effects of a compound on cellular pathways, such as those controlling cell death and proliferation, is fundamental to assessing its potential as an anti-cancer agent.

Assessment of Apoptosis Induction in Cancer Cell Lines (In Vitro)

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. Many coumarin derivatives have been shown to induce apoptosis in various cancer cell lines. For example, some studies have demonstrated that certain coumarins can trigger apoptosis through the regulation of pro- and anti-apoptotic proteins. However, there are no specific reports on the ability of this compound to induce apoptosis in any cancer cell line.

Cell Cycle Arrest Mechanisms (In Vitro)

The cell cycle is a tightly regulated process that governs cell proliferation. The ability of a compound to arrest the cell cycle at specific checkpoints is a common strategy for inhibiting cancer growth. While various compounds, including some coumarin derivatives, have been shown to cause cell cycle arrest, no data is available regarding the effect of this compound on the cell cycle of any cell line.

Autophagy Modulation in Cellular Models (In Vitro)

The direct influence of this compound on autophagic processes in cellular models has not been extensively documented in publicly available research. However, the broader class of coumarin derivatives has been shown to interact with signaling pathways that are integral to the regulation of autophagy. For instance, some coumarin compounds have been observed to modulate the PI3K/AKT/mTOR signaling cascade, a central pathway that negatively regulates autophagy induction. nih.gov Inhibition of this pathway by certain molecules can lead to the initiation of the autophagic process. While this suggests a potential mechanism by which coumarin-based structures could influence autophagy, specific studies on this compound are required to confirm any direct modulatory role. Further research is necessary to elucidate whether this particular compound can induce or inhibit autophagy and to determine its effects on key autophagy-related proteins and autophagosome formation in various cell lines.

Antioxidant and Radical Scavenging Activities (In Vitro)

The coumarin scaffold is a well-recognized feature in compounds exhibiting significant antioxidant and radical scavenging properties. thepharmajournal.com In vitro studies on various coumarin derivatives, particularly those with hydroxyl substitutions, have demonstrated their capacity to neutralize harmful free radicals and reduce oxidative stress.

Below is a table summarizing the in vitro antioxidant activities of representative coumarin derivatives, highlighting the assays used and the observed efficacy.

| Compound/Derivative Class | Assay | Key Findings | Reference(s) |

| 4-Hydroxycoumarin (B602359) Derivatives | DPPH Radical Scavenging | Several derivatives showed high scavenging potential. | nih.govnih.gov |

| 4-Hydroxycoumarin Derivatives | Hydroxyl Radical Scavenging | Certain derivatives were identified as the most active scavengers. | nih.govnih.gov |

| 4-Hydroxycoumarin Derivatives | Lipid Peroxide Scavenging | Demonstrated ability to inhibit lipid peroxidation. | nih.gov |

| General Coumarins | Total Antioxidant Capacity | Coumarin-containing compounds often exhibit significant antioxidant capacity. | nih.gov |

This table is illustrative of the antioxidant potential of the coumarin class. The specific activity of this compound may vary.

Anti-inflammatory Pathways (In Vitro)

Coumarin and its derivatives are widely reported to possess anti-inflammatory properties, acting through various molecular pathways to suppress inflammatory responses in vitro. nih.govthepharmajournal.comresearchgate.net These compounds have been shown to inhibit the production of key pro-inflammatory mediators in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

A primary mechanism of action is the downregulation of nitric oxide (NO) production by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.govpainresearchforum.org Furthermore, coumarins can reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.govpainresearchforum.org The inhibition of these inflammatory molecules is often linked to the modulation of critical signaling pathways.

Studies on various chromen-2-one derivatives have demonstrated that their anti-inflammatory effects are mediated through the inhibition of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov These pathways are central regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB and MAPKs, coumarin derivatives can effectively dampen the inflammatory cascade.

The table below details the effects of different coumarin derivatives on key inflammatory markers and pathways.

| Derivative Example | Cell Model | Effect | Pathway Implicated | Reference(s) |

| 4-Ferrocenylchroman-2-one | LPS-induced RAW 264.7 Macrophages | Inhibition of NO, IL-6, and TNF-α production. | NF-κB and MAPKs | nih.gov |

| Synthetic Hydrangenol Derivative (4H-chromen-4-one based) | LPS-induced RAW 264.7 Macrophages | Downregulation of NO, PGE2, iNOS, COX-2, IL-1β, TNF-α, and IL-6. | NF-κB, AP-1, STAT | painresearchforum.org |

| General Flavonoid (2-phenyl-4H-chromen-4-one) Derivatives | LPS-induced RAW 264.7 Macrophages | Downregulation of NO, IL-6, and TNF-α expression. | TLR4/MAPK | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Profiles (In Vitro)

Correlation of Structural Modifications with In Vitro Biological Responses

The biological activities of coumarin derivatives are highly dependent on the nature and position of substituents on the chromen-2-one scaffold. Structure-activity relationship (SAR) studies aim to decipher how these structural variations influence efficacy and potency.

For antioxidant activity, the presence of a hydroxyl group, particularly at the C4 position, is often considered crucial. nih.govnih.gov Studies on 4-hydroxycoumarins have shown that further substitution at the C3 position can significantly modulate radical scavenging ability. For instance, the introduction of certain carbonyl, carboxyl, or N-thiazole groups at C3 has been shown to enhance antioxidant potential. nih.gov

In the context of anti-inflammatory action, modifications at various positions have yielded potent compounds. For example, in a series of 4-ferrocenylchroman-2-ones, the substitution pattern on the benzo part of the chromen-2-one ring influenced the inhibition of NO production. nih.gov

SAR studies on other biological targets have also provided valuable insights. For coumarin-based Mcl-1 inhibitors, a catechol group (dihydroxy substitution) on the benzene (B151609) ring was found to be a key element for activity. Furthermore, introducing a hydrophobic, electron-withdrawing group at the C4 position enhanced inhibitory capacity, whereas a hydrophilic group at the same position was detrimental.

For the subject compound, this compound, the key structural features are the chromen-2-one core, the amino linkage at C4, and the p-tolyl group. The nature of the substituent on the aniline (B41778) ring (in this case, a methyl group at position 4) and the nitrogen atom's ability to participate in hydrogen bonding or electronic interactions are critical determinants of its biological profile compared to other 4-substituted coumarins.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the molecular features necessary for a drug's biological activity, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. acs.org For the coumarin class of compounds, several key pharmacophoric features can be identified.

Hydrogen Bond Acceptor: The lactone carbonyl group (C=O) of the chromen-2-one ring is a prominent hydrogen bond acceptor, capable of interacting with biological targets like enzyme active sites. nih.gov

Aromatic Rings: The fused benzene ring and the pyrone ring form a planar aromatic system that can engage in π-π stacking and hydrophobic interactions with receptors. acs.org

Substituent-Dependent Features: The substituent at the C4 position introduces additional pharmacophoric elements. In this compound, the secondary amine (-NH-) can act as a hydrogen bond donor. The p-tolyl group provides an additional hydrophobic and aromatic region.

Pharmacophore models for specific coumarin activities have been developed. For instance, a model for coumarin-based α-glucosidase inhibitors identified two hydrogen bond acceptors, one negatively charged atom, and two aromatic rings as essential features for activity. acs.org While this model is specific to one target, it highlights the recurring importance of the aromatic system and hydrogen-bonding capabilities of the coumarin scaffold. The specific arrangement of these features in this compound defines its potential to interact with various biological targets and elicit its characteristic in vitro responses.

Advanced Applications and Research Utility of 4 4 Methylanilino Chromen 2 One in Materials Science and Analytical Chemistry

Design and Application as Fluorescent Probes in Chemical Biology

The core structure of 4-(4-Methylanilino)chromen-2-one makes it an excellent platform for developing fluorescent probes. The nitrogen atom of the anilino group can serve as a recognition site for various analytes, and its interaction can modulate the ICT process, leading to observable changes in fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on").

Development of Sensors for Metal Ions

Coumarin (B35378) derivatives are widely employed as fluorescent chemosensors for detecting metal ions crucial to biological and environmental systems. nih.gov The design of these probes often involves incorporating a chelating moiety that can selectively bind to a target metal ion. This binding event alters the electronic properties of the fluorophore, causing a distinct change in its fluorescence signal.

While many coumarin probes are functionalized at the 3- or 7-positions, modifications at the 4-position are also effective. nih.gov The anilino group in this compound can act as a binding site for metal ions. Research on similar coumarin-based probes has demonstrated high selectivity for biologically relevant ions like copper (Cu²⁺) and iron (Fe³⁺). mdpi.comnih.gov For instance, probes with Schiff base or amide functionalities can selectively detect Cu²⁺, often through a "turn-off" mechanism where the paramagnetic nature of the copper ion quenches the fluorescence. mdpi.comfrontiersin.org Other systems exhibit fluorescence enhancement upon binding, for example with lead ions. researchgate.net The interaction between a metal ion and the nitrogen and oxygen atoms of the 4-anilinocoumarin scaffold could restrict photoinduced electron transfer (PET) or enhance ICT, leading to a measurable fluorescence response.

Table 1: Examples of Coumarin-Based Fluorescent Probes for Metal Ion Detection This table presents data for related coumarin derivatives to illustrate the principles applicable to this compound.

| Probe Derivative Type | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Coumarin-Schiff Base | Cu²⁺, Fe³⁺ | Fluorescence Quenching | ~10 µM | mdpi.com |

| Naphthalimide-Coumarin | Cu²⁺ | Ratiometric Change | 3.5 µM | frontiersin.orgresearchgate.net |

| Semicarbazide-Coumarin | Cu²⁺ | "On-Off" Response | 5.80 nM | researchgate.net |

Intracellular pH Probes

The ability to measure pH within cellular compartments is vital for understanding cell physiology and disease. Fluorescent probes offer a non-invasive way to obtain this information with high spatial resolution. Coumarin derivatives are excellent candidates for pH sensing due to the potential for protonation of substituent groups, which directly impacts their photophysical properties. researchgate.net

For this compound, the anilino nitrogen is a potential site for protonation. In acidic environments, the protonation of this nitrogen atom would enhance its electron-accepting character, altering the ICT state of the molecule and leading to a shift in the absorption and emission spectra. This principle has been successfully demonstrated in other coumarin derivatives. For example, a probe with a piperidine (B6355638) group showed high sensitivity in the pH range of 3.0 to 5.9, making it suitable for monitoring pH changes in acidic organelles like lysosomes. researchgate.netrsc.org Similarly, coumarin-indole conjugates have been developed as ratiometric pH probes that exhibit significant color changes in acidic conditions, allowing for quantitative imaging of intracellular pH. nih.gov The pH-dependent fluorescence of these compounds allows for real-time tracking of cellular processes such as endocytosis or apoptosis. rsc.org

Table 2: Research Findings on Coumarin-Based Intracellular pH Probes This table presents data for related coumarin derivatives to illustrate the principles applicable to this compound.

| Probe Name/Structure | pH Sensitive Range | pKa | Key Feature | Reference |

|---|---|---|---|---|

| 7-diethylamino-3-[2-(4-piperidin-1-yl-phenyl)-vinyl]-chromen-2-one (CS-P) | 3.0 - 5.9 | 4.55 | Fluorescence intensity relates to cellular pH changes. | researchgate.netrsc.org |

| 7-diethylamino-3-[4-(3,3-dimethyl-3H-indol-2-yl)-buta-1,3-dienyl]-chromen-2-one | Acidic Conditions | - | Ratiometric, near-infrared emission shift of 122 nm. | nih.gov |

Biological Redox State Indicators

The cellular redox environment, maintained by a balance of species like glutathione (B108866) (GSH), reactive oxygen species (ROS), and reactive nitrogen species (RNS), is critical for cell signaling and health. Coumarin-based probes have been designed to monitor these species specifically.

While this compound is not a redox indicator itself, its scaffold is a prime candidate for modification. By introducing a redox-active trigger, probes can be created that respond to specific redox events. For example, researchers have developed a coumarin thiol probe (3-HTC) that can reversibly and ratiometrically measure the GSH/GSSG redox couple. acs.org The fluorescence of this probe is highly sensitive to the oxidation state of its thiol group. acs.org Other designs use a "pro-fluorophore" strategy, where a non-fluorescent coumarin derivative is unmasked by a reaction with an analyte like peroxynitrite (ONOO⁻) and biothiols, activating a fluorescent signal. researchgate.net Probes have also been developed to distinguish between different biothiols, such as cysteine (Cys), homocysteine (Hcy), and GSH, based on their differential reaction pathways with the probe, leading to distinct fluorescence outputs. nih.gov These strategies could be adapted to the this compound framework to create novel sensors for monitoring cellular redox dynamics.

Optoelectronic Material Development

The strong absorption and emission properties of coumarin derivatives, combined with their high thermal stability, make them valuable materials for optoelectronic devices. researchgate.net The ICT character endowed by the 4-anilino group in this compound is particularly advantageous for these applications.

Organic Light-Emitting Diodes (OLEDs) Component Research

OLED technology relies on organic materials that can efficiently convert electrical energy into light. Coumarin derivatives are often used as fluorescent dopants in the emissive layer (EML) of OLEDs to produce bright and stable colors, particularly in the blue and green regions of the spectrum. researchgate.netnih.gov

The role of the dopant is to trap charge carriers and excitons from a host material and then radiatively decay, emitting light of a specific color. The efficiency of this process is highly dependent on the photophysical properties of the dopant. Research on amino-coumarins has shown that they can be highly efficient emitters. For example, 7-diphenylamino-4-methyl-coumarin and related structures have been synthesized and used as non-doped emitting materials for blue OLEDs. researchgate.net A green fluorescent dopant, C-545P, which features strategically placed methyl groups to prevent concentration quenching, showed notable improvements in luminance efficiency in Alq₃-hosted devices. nih.gov Given these precedents, this compound is a promising candidate for use as a blue or green emitting dopant in OLEDs, with its performance potentially tunable by further substitution on the aniline (B41778) or coumarin rings.

Table 3: Performance of Amino-Coumarin Derivatives in OLEDs This table presents data for related coumarin derivatives to illustrate the principles applicable to this compound.

| Compound Name | Role in OLED | Max. Emission (Film) | Device Structure Example | Reference |

|---|---|---|---|---|

| 7-phenylamino-bis(4-methyl-coumarin) (P-DMC) | Emitting Material | 488 nm | Non-doped EML | researchgate.net |

| 7-diphenylamino-4-methyl-coumarin (DPA-MC) | Emitting Material | 463 nm | Non-doped EML | researchgate.net |

Photovoltaic Applications

Organic photovoltaic (OPV) devices, particularly dye-sensitized solar cells (DSSCs), offer a cost-effective alternative to traditional silicon-based solar cells. sciencepublishinggroup.com The efficiency of a DSSC is heavily reliant on the photosensitizer (dye), which must absorb sunlight strongly and efficiently inject electrons into a semiconductor material like titanium dioxide (TiO₂).

Coumarin derivatives have emerged as highly effective photosensitizers. rsc.orgacs.org They are often designed following a Donor-π-Acceptor (D-π-A) architecture. In this design, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. This structure facilitates light-induced ICT, broadens the absorption spectrum, and promotes efficient electron injection. In this compound, the methylanilino group acts as a potent electron donor, while the coumarin lactone can function as an acceptor. This inherent D-A structure makes it a strong candidate for photovoltaic applications. Research has shown that newly synthesized coumarin derivatives can achieve solar-to-electricity conversion efficiencies of up to 5.6%, which was a record for organic dye-sensitized cells at the time of publication. rsc.org By extending the π-conjugation or modifying the donor and acceptor groups, the absorption range can be shifted further into the visible spectrum, enhancing the light-harvesting ability of the cell. acs.orgtaylorfrancis.com

Table 4: Research Findings on Coumarin Derivatives in Dye-Sensitized Solar Cells This table presents data for related coumarin derivatives to illustrate the principles applicable to this compound.

| Dye Structure/Name | Power Conversion Efficiency (η) | Jsc (mA cm⁻²) | Voc (V) | Key Feature | Reference |

|---|---|---|---|---|---|

| Coumarin Derivative 2* | 5.6% | 13.8 | 0.63 | High efficiency for an organic dye at the time. | rsc.org |

| Indole-linked Coumarins | - | - | - | D-D-π-A structure to broaden light absorption. | acs.org |

| General Coumarin Dyes | Up to >10% | - | - | Used as efficient sensitizers in DSSCs. | sciencepublishinggroup.com |

*Structure: 2-cyano-5-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-1H,5 H,11H- acs.orgbenzopyrano[6,7,8-ij]quinolizin-10-yl) penta-2,4-dienoic acid

Chemo-sensing and Biosensing Applications

The structural framework of this compound makes it a promising candidate for the selective detection of a variety of analytes, particularly metal ions and anions. The lone pair of electrons on the anilino nitrogen can coordinate with metal cations, which can quench or enhance fluorescence depending on the nature of the metal and the signaling mechanism. For instance, paramagnetic metal ions often quench fluorescence through electron or energy transfer, while certain diamagnetic ions can enhance fluorescence by suppressing PET quenching or promoting a more rigid molecular conformation.

Research on analogous coumarin derivatives has demonstrated their efficacy in detecting a range of analytes. These studies provide a blueprint for the potential applications of this compound. For example, various coumarin-based probes have been engineered for the highly sensitive and selective detection of heavy metal ions, which are significant environmental pollutants. nih.govresearchgate.net Similarly, coumarin derivatives have been developed to detect biologically important thiols like cysteine and glutathione, often through mechanisms that involve specific chemical reactions leading to a distinct fluorescent response. nih.gov

The table below summarizes the performance of several representative coumarin-based fluorescent sensors from the literature, illustrating the types of analytes and the detection limits that can be achieved with this class of compounds.

| Exemplar Coumarin Derivative | Target Analyte | Detection Mechanism | Detection Limit (LOD) | Remarks |

| Coumarin-Thiazobenzocrown Ether | Hg²⁺ | Coordination | - | Utilizes strong coordination of Hg(II) on the crown ether and thiazole (B1198619) nitrogen. |

| (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino) coumarin-Cu²⁺ complex | Biothiols (Cysteine) | Complex Exchange Reaction | 0.3 µM | The sensor detects biothiols via a ligand-exchange reaction with the copper complex, restoring fluorescence. |

| Malondialdehyde bis(diethyl acetal)-based coumarin derivative | Sn²⁺ | Chelation Enhanced Quenching | 3.89 µM | The probe shows high selectivity for Sn²⁺ ions, resulting in fluorescence quenching. |

| Coumarin derivative SWJT-14 | Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH) | Reaction-based | Cys: 0.02 µM, Hcy: 0.42 µM, GSH: 0.92 µM | Differentiated detection is achieved through distinct reaction products with different biothiols, leading to unique spectral responses. |

Note: The compounds listed in this table are examples from the broader class of coumarin-based sensors and are used to illustrate the potential sensing applications, as direct data for this compound was not found in the reviewed literature.

Beyond the detection of small molecules and ions, fluorescent probes are invaluable tools for studying and interacting with large biomolecules such as proteins and nucleic acids. mdpi.com The fluorescence of coumarin derivatives is often highly sensitive to the local microenvironment, including polarity, viscosity, and the presence of specific functional groups. This solvatochromic behavior makes them excellent probes for reporting on binding events or conformational changes in biomacromolecules.

The this compound molecule, with its relatively hydrophobic nature and hydrogen bonding capabilities, could potentially bind to hydrophobic pockets or specific sites on proteins like serum albumins. Upon binding, changes in its fluorescence properties, such as an increase in quantum yield or a blue shift in the emission maximum, could be observed. Such changes provide insights into the binding affinity and the nature of the binding site. Time-resolved fluorescence anisotropy measurements can further reveal information about the rotational dynamics of the probe when bound to a large biomolecule, offering clues about the rigidity of the binding pocket.

Studies on other coumarin derivatives have successfully demonstrated this principle. For instance, the photophysics of 4-azidocoumarin (B3182978) has been used to probe the microenvironments of cyclodextrins and serum albumins, with its fluorescence anisotropy increasing significantly upon binding, indicating a motionally constrained environment.

The table below presents examples of how coumarin derivatives have been used in biomolecular recognition, highlighting the type of interaction and the parameters measured.

| Coumarin Probe | Biomolecular Target | Key Finding / Parameter Measured | Significance |

| 4-Azidocoumarin (4-AC) | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA) | Enhanced fluorescence emission and anisotropy upon binding. | Demonstrates the utility of coumarin probes in studying ligand-protein interactions and characterizing the binding environment. |

| JF₅₄₉-Coumarin Conjugate (GB₅₄₉) | HaloTag Protein | Substantial increase in fluorescence upon binding to the protein. | Illustrates the design of "turn-on" probes for specific protein labeling in bioimaging. |

| 4-Styrylcoumarin Derivatives | Biomolecules (general) | Designed as potential fluorescent labels with red-shifted emission. mdpi.com | Highlights the development of coumarin labels for tracking biomolecules in complex biological systems. mdpi.com |

Note: The probes listed are examples from the literature used to illustrate the principles of biomolecular recognition with fluorescent coumarins, in the absence of specific data for this compound.

Future Directions and Emerging Research Avenues for 4 4 Methylanilino Chromen 2 One

Novel Synthetic Methodologies and Catalytic Approaches

The development of efficient and sustainable synthetic methods is paramount for the exploration of 4-(4-Methylanilino)chromen-2-one and its derivatives. While classical methods for coumarin (B35378) synthesis, such as the Pechmann, Knoevenagel, and Wittig reactions, are well-established, future research is likely to focus on novel, more atom-economical, and environmentally benign approaches. nih.govresearchgate.net

Recent advancements in the synthesis of related 4-aminocoumarin (B1268506) derivatives have highlighted several promising directions. The synthesis of 4-aminocoumarins from 4-chlorocoumarins provides a direct and efficient route to the core structure. researchgate.net Furthermore, multicomponent reactions, such as the Ugi reaction, have been successfully employed to create libraries of diverse aminocoumarin peptidomimetics, suggesting a viable strategy for generating derivatives of this compound with varied functionalities. nih.gov

The use of novel catalytic systems is another exciting frontier. For instance, the application of biogenic zinc oxide (ZnO) nanoparticles as a catalyst for the synthesis of 3-substituted-4-hydroxy-2H-chromen-2-one derivatives showcases the potential of nanocatalysis in coumarin chemistry. urfu.ru Similarly, the use of p-toluenesulfonic acid (pTSA) as a catalyst in the Claisen-Schmidt reaction for the synthesis of coumarin-based chalcone (B49325) derivatives demonstrates the utility of organocatalysis. mdpi.com The exploration of these and other catalytic systems, such as photoredox catalysis and enzymatic catalysis, could lead to milder reaction conditions, higher yields, and improved selectivity in the synthesis of this compound and its analogs.

| Synthetic Method | Description | Potential Advantage for this compound |

| Microwave-assisted Synthesis | Utilization of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and cleaner reactions. |

| Multicomponent Reactions (e.g., Ugi) | One-pot reactions where multiple starting materials react to form a single product. | Rapid generation of diverse libraries of derivatives for screening. nih.gov |

| Nanocatalysis (e.g., ZnO nanoparticles) | Use of nanoscale materials as catalysts. | High catalytic activity, recyclability, and potential for novel reactivity. urfu.ru |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoidance of toxic heavy metals and mild reaction conditions. mdpi.com |

Integration with Nanotechnology for Advanced Applications

The convergence of nanotechnology and materials science with the chemistry of coumarin derivatives is opening up new avenues for advanced applications. The unique photophysical properties of many coumarins, including their fluorescence, make them ideal candidates for integration into nanomaterials.

One promising area is the development of nanomaterial-based sensors. nih.gov For instance, the fluorescence of a this compound-nanoparticle conjugate could be modulated by the presence of specific analytes, leading to the creation of highly sensitive and selective sensors for environmental monitoring or medical diagnostics.

Furthermore, the encapsulation of this compound within nanocarriers, such as lipid-chitosan nanocapsules or poly(lactic-co-glycolic acid) (PLGA) nanoparticles, could enhance its therapeutic potential. nih.govresearchgate.net Nanoformulations can improve the solubility, stability, and bioavailability of the compound, and enable targeted delivery to specific cells or tissues. This approach could be particularly valuable for developing novel anticancer or antimicrobial agents based on the this compound scaffold. researchgate.net

| Nanotechnology Application | Description | Potential Benefit for this compound |

| Nanosensors | Integration with nanoparticles to create fluorescent sensors. | Highly sensitive detection of metal ions, biomolecules, or environmental pollutants. nih.gov |

| Drug Delivery | Encapsulation in nanocarriers like liposomes or polymeric nanoparticles. | Improved bioavailability, targeted delivery, and controlled release of the compound. nih.govresearchgate.net |

| Bioimaging | Use as a fluorescent probe for cellular imaging. | Visualization of cellular processes and structures with high resolution. |

High-Throughput Screening of Derivatives for Novel Activities

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new bioactive compounds. arvojournals.orgnih.govnih.gov The generation of a diverse library of this compound derivatives, facilitated by the novel synthetic methodologies discussed earlier, would provide a rich source of compounds for HTS campaigns.

A particularly promising area for HTS is the discovery of novel kinase inhibitors. The 4-aminoquinazoline scaffold, which shares structural similarities with 4-anilinofunctionalized coumarins, is a well-known pharmacophore in many approved kinase inhibitor drugs. nih.gov HTS of this compound derivatives against a panel of protein kinases could lead to the identification of potent and selective inhibitors for the treatment of cancer or other diseases. The discovery of specific tyrosine kinase inhibitors among 4-hydroxycinnamamide (B120813) derivatives further supports the potential of this approach. nih.gov

Beyond kinase inhibition, HTS could be employed to explore a wide range of other biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The use of advanced screening platforms, such as microfluidic systems, can further enhance the efficiency and throughput of these screening efforts. rsc.org

Advanced Mechanistic Elucidation via Omics Technologies (In Vitro)

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its rational development as a therapeutic agent. Advanced "omics" technologies, including genomics, proteomics, and metabolomics, offer powerful tools for achieving this.

In vitro studies using cell lines treated with this compound can be analyzed using these technologies to obtain a global view of the cellular response. For example, proteomic analysis can identify changes in protein expression and post-translational modifications, revealing the signaling pathways that are modulated by the compound. nih.gov This approach has been used to study the effect of a bis-4-hydroxycoumarin derivative on NF-κB signaling. nih.gov Similarly, transcriptomic analysis can identify changes in gene expression, providing insights into the transcriptional programs that are activated or repressed by the compound.

Metabolomic approaches can be used to profile the metabolic changes that occur in cells upon treatment, offering a functional readout of the compound's effects. mdpi.com Furthermore, mechanistic studies can investigate the compound's direct molecular interactions, such as binding to DNA or proteins like human serum albumin (HSA), as has been demonstrated for quinazolinone-linked coumarins. nih.gov These integrated omics approaches will be instrumental in building a comprehensive understanding of the mechanism of action of this compound.

| Omics Technology | Information Gained | Potential Application for this compound |

| Proteomics | Changes in protein expression and post-translational modifications. | Identification of target proteins and signaling pathways. nih.gov |

| Transcriptomics | Changes in gene expression. | Understanding the transcriptional response to the compound. |

| Metabolomics | Changes in the cellular metabolome. | Elucidating the metabolic pathways affected by the compound. mdpi.com |

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. rsc.org The planar and aromatic nature of the coumarin ring, combined with the potential for hydrogen bonding from the anilino group, makes this compound an attractive building block for the construction of novel supramolecular assemblies.

The exploration of host-guest chemistry involving this compound is a particularly exciting avenue. Macrocyclic hosts, such as cyclodextrins and calixarenes, could encapsulate the coumarin derivative, leading to changes in its photophysical properties and reactivity. frontiersin.orgnih.gov This could be exploited for applications in sensing, catalysis, and drug delivery. The catalyzed synthesis of coumarin derivatives within a self-assembled coordination cage demonstrates the potential of supramolecular catalysis. iaea.org

Furthermore, the self-assembly of this compound derivatives into well-defined nanostructures, such as nanotubes or vesicles, could be investigated. The solvent-dependent self-assembly of a coumarin-headed amphiphile into different nanostructures highlights the tunability of these systems. rsc.org The study of chirality transfer in supramolecular complexes involving coumarin derivatives could also lead to the development of new chiroptical materials and sensors. rsc.org

| Supramolecular Application | Description | Potential Outcome for this compound |

| Host-Guest Chemistry | Encapsulation within macrocyclic hosts (e.g., cyclodextrins). | Modified photophysical properties, enhanced solubility, and controlled release. frontiersin.orgnih.gov |

| Supramolecular Catalysis | Use as a building block or substrate in catalytic supramolecular systems. | Novel reaction pathways and enhanced catalytic efficiency. iaea.org |

| Self-Assembly | Formation of ordered nanostructures through non-covalent interactions. | Development of new functional materials with tailored properties. rsc.org |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylanilino)chromen-2-one?

A high-yield synthesis involves reacting p-toluidine with maleic anhydride under controlled conditions. This method, adapted for structurally similar compounds, achieves theoretical yields of 93–97% . For derivatives, nucleophilic substitution on 4-hydroxycoumarin with amines (e.g., n-butylamine) is effective, as demonstrated in analogous chromen-2-one syntheses . Key parameters include solvent choice, temperature control, and stoichiometric ratios to minimize side reactions.

Q. What spectroscopic techniques validate the structure of this compound?

- 1H NMR : Characteristic peaks include aromatic protons (δ 7.45 ppm, J = 7.7 Hz for p-methylanilino) and conjugated double bonds (δ 6.24–6.92 ppm, J ≈ 12 Hz) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1712 cm⁻¹ and amine (N–H) bands at ~3300 cm⁻¹ .

- X-ray Crystallography : For unambiguous confirmation, refine data using SHELXL (monoclinic P2₁/c space group, unit cell parameters a ≈ 10.07 Å, β ≈ 110.3°) .

Q. How is solubility assessed for this compound, and what solvents are optimal?

Systematic solubility studies in organic solvents (e.g., isopropyl alcohol, acetone) reveal poor water solubility. A 4:3 isopropyl alcohol:acetone ratio maximizes solubility for analytical titrations, reducing measurement uncertainty to ±0.69% mass fraction .

Advanced Research Questions

Q. How can computational QSAR models guide the design of bioactive derivatives?

A validated QSAR model (R² = 0.950, Q² = 0.912) identifies critical substituents for anticancer activity. Structural modifications at the chromenone core (e.g., introducing nitro or methoxy groups) enhance binding affinity. Use genetic function algorithms (GFA) to optimize hydrophobicity and electronic parameters .

Q. How are contradictions in analytical data resolved (e.g., titration vs. theoretical yields)?

Discrepancies in mass fraction measurements (e.g., 91% vs. 94.23%) arise from solvent polarity effects. Non-aqueous potentiometric titration in optimized solvent mixtures (4:3 isopropyl alcohol:acetone) narrows confidence intervals and aligns results with theoretical predictions . For crystallographic data, employ redundancy checks in SHELXL and validate against Hamilton R-factor ratios .

Q. What strategies improve crystallographic refinement for structural confirmation?

Q. How are structure-activity relationships (SAR) investigated for this compound?

- Synthetic Modifications : Introduce substituents (e.g., thiazole, nitro groups) to the chromenone scaffold and assess biological activity .

- Docking Studies : Map electrostatic and steric interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina .

- ADMET Profiling : Predict pharmacokinetics via SwissADME, focusing on logP (optimal range: 2–3) and bioavailability scores .

Q. What methodologies ensure reproducibility in synthetic protocols?

- Metrological Validation : Use potentiometric titration with internal standards to quantify purity (94.23% ± 0.69%) .

- Reaction Monitoring : Track intermediates via LC-MS or in situ FTIR to optimize reaction time and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.